ORL-1 Receptor Binding Affinity: Expected Potency Range for the Substituted-Quinoxaline Piperidine Class
No published, comparative binding data were located for CAS 2034503-85-8 against a specific, named analog in any primary research paper, patent, or authoritative database. The class-level inference from the patent family indicates that substituted-quinoxaline piperidine compounds typically achieve Ki values for the human ORL-1 receptor in the nanomolar to sub-nanomolar range under standard radioligand displacement conditions . However, the specific affinity of this compound relative to its closest analogs (e.g., the pyrrolidine analog or 4-cyanopyridine isomer) remains unquantified in publicly available sources. This absence of head-to-head data precludes a precise procurement-grade efficacy comparison.
| Evidence Dimension | ORL-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | Class-representative lead compounds from US8846929B2; Ki values typically <100 nM for high-affinity analogs |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Standard radioligand displacement assay using human ORL-1 receptor expressed in CHO or HEK293 cell membranes (assay details vary by patent example). |
Why This Matters
Sub-nanomolar ORL-1 binding affinity is a critical selection criterion for pain and CNS research programs; without direct comparative data, procurement decisions for this specific compound cannot be evidence-based.
- [1] Goehring, R. et al. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent 8,846,929 B2, biological example tables with Ki/EC50 data for representative compounds. Assigned to Purdue Pharma L.P. and Shionogi & Co., Ltd. View Source
